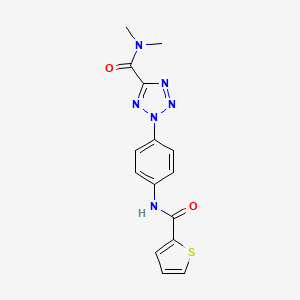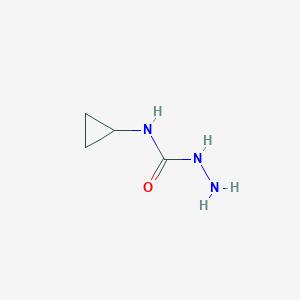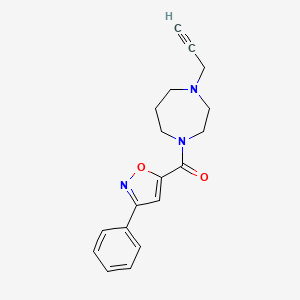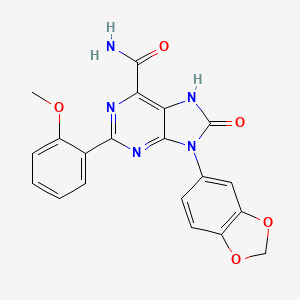
N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has gained significant interest in recent years due to its potential applications in scientific research. This compound is known for its unique chemical properties that make it suitable for various research applications.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various physiological processes. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell damage in various organs. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is its unique chemical properties that make it suitable for various research applications. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the use of this compound in the development of biosensors and other analytical tools for the detection of biomolecules. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves the reaction of 4-(thiophene-2-carboxamido)phenyl)hydrazine with dimethyl acetylenedicarboxylate, followed by the reaction of the resulting product with sodium azide and ammonium chloride. This method is efficient and yields high-quality products.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide has been extensively used in scientific research due to its unique chemical properties. This compound has been used in the development of new drugs, particularly in the treatment of cancer, diabetes, and cardiovascular diseases. It has also been used in the development of biosensors and other analytical tools for the detection of various biomolecules.
Propiedades
IUPAC Name |
N,N-dimethyl-2-[4-(thiophene-2-carbonylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S/c1-20(2)15(23)13-17-19-21(18-13)11-7-5-10(6-8-11)16-14(22)12-4-3-9-24-12/h3-9H,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGQJZVEJFJASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2441852.png)
![N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441854.png)
![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441855.png)
![7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2441856.png)





![2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B2441868.png)
![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2441869.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2441871.png)

